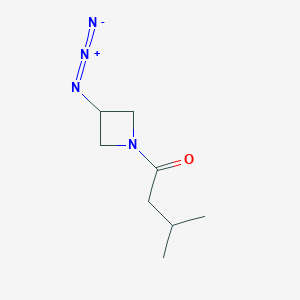
1-(3-Azidoazetidin-1-yl)-3-methylbutan-1-one
Descripción general
Descripción
1-(3-Azidoazetidin-1-yl)-3-methylbutan-1-one, also known as 3-Azidoazetidine-1-ylmethylbutanone, is a novel synthetic compound with potential applications in the field of organic synthesis and medicinal chemistry. The compound is a derivative of the azetidine ring system, which is composed of three nitrogen atoms in a cyclic structure. This compound has been investigated for its ability to function as a linker molecule in the synthesis of various molecules, and its use in the synthesis of pharmaceuticals.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis of Heterocyclic Compounds
Microwave-assisted synthesis has been employed to prepare nitrogen and sulfur-containing heterocyclic compounds, specifically azetidinones, demonstrating a rapid and efficient method for generating pharmacologically active compounds with potential antibacterial and antifungal properties (Mistry & Desai, 2006).
Synthesis of Key Intermediates for Antibiotic Development
Azetidinones have been synthesized as key intermediates in the preparation of pharmaceutical compounds, such as premafloxacin, an antibiotic aimed at treating veterinary pathogens. This research outlines a practical, efficient, and stereoselective process for synthesizing these intermediates, demonstrating the importance of azetidinones in drug development processes (Fleck et al., 2003).
Synthesis and Pharmacological Evaluation of Antileishmanial Agents
A series of azetidin-2-ones have been synthesized and screened for their antileishmanial activity against Leishmania major. The transformation of methyleneamines to azetidin-2-ones resulted in a significant improvement in anti-parasitic activity, indicating the potential of these compounds as antileishmanial agents (Singh et al., 2012).
Development of Selective Estrogen Receptor Degraders
Research into the optimization of tricyclic indazoles as selective estrogen receptor degraders (SERDs) and antagonists for treating ER+ breast cancer has led to the identification of compounds with potent SERD activity. These compounds, such as AZD9833, have shown promising pharmacological profiles and have entered clinical trials, highlighting the role of azetidinone derivatives in cancer therapy (Scott et al., 2020).
Continuous Manufacturing of Drug Intermediates
A safe and efficient continuous process for manufacturing azetidine derivatives has been developed, showcasing the application of azetidinones as key building blocks in drug development. This method emphasizes the importance of azetidinone derivatives in creating efficient, scalable manufacturing processes for pharmaceuticals (Karlsson et al., 2017).
Propiedades
IUPAC Name |
1-(3-azidoazetidin-1-yl)-3-methylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-6(2)3-8(13)12-4-7(5-12)10-11-9/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFUYQHCUBZGSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



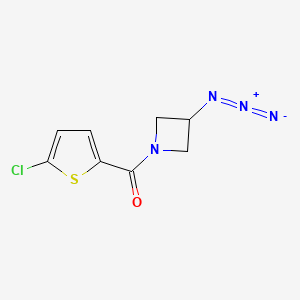
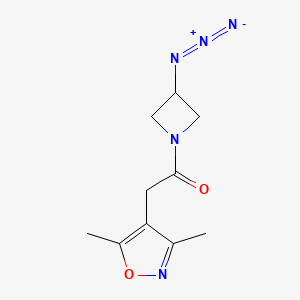
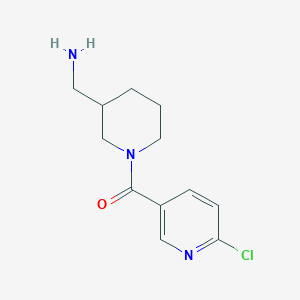
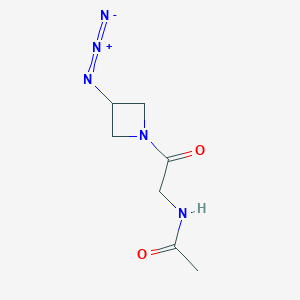
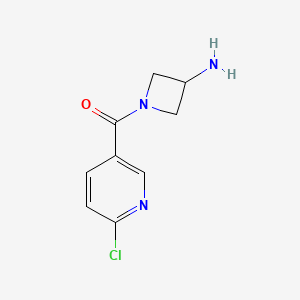

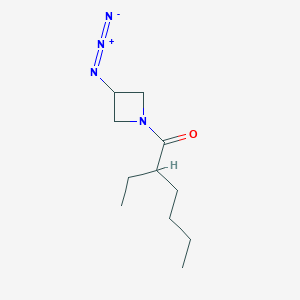
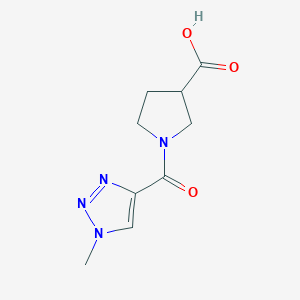
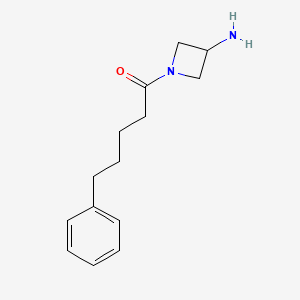
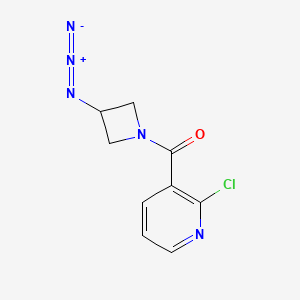

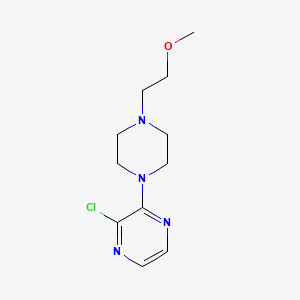
![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)pyridin-3-amine](/img/structure/B1476228.png)
